DL-Tryptophan-d3

Description

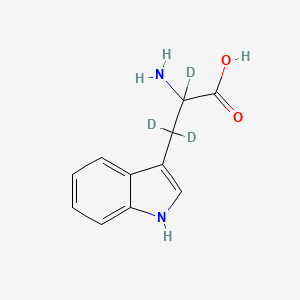

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-GAUJEYLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858549 | |

| Record name | (alpha,beta,beta-~2~H_3_)Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340257-61-6 | |

| Record name | Tryptophan-α,β,β-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340257-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (alpha,beta,beta-~2~H_3_)Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DL-Tryptophan-d3: A Comprehensive Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on DL-Tryptophan-d3 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the essential amino acid DL-Tryptophan. This document outlines its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in mass spectrometry-based quantitative analysis. Detailed experimental protocols and visual diagrams are included to support its practical application in a research setting.

Core Chemical Properties

This compound, also known as (±)-Tryptophan-d3, is a stable, non-radioactive isotopically labeled form of DL-Tryptophan.[1] The incorporation of three deuterium atoms results in a higher molecular weight compared to its unlabeled counterpart, making it an ideal internal standard for quantitative mass spectrometry assays.[1][2] Its chemical behavior is nearly identical to that of endogenous DL-Tryptophan, allowing it to be used as a tracer in metabolic studies.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉D₃N₂O₂ | [3] |

| Molecular Weight | 207.24 g/mol | [3] |

| Exact Mass | 207.1087 | [3] |

| CAS Number | 340257-61-6 | [3] |

| Isotopic Purity | ≥98 atom % D | [4][5] |

| Chemical Purity | ≥98% | [4] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | 280-285 °C (decomposes) | [7] |

| Solubility | Soluble in a mixture of methanol and water (7:3).[6] Sparingly soluble in aqueous solutions.[8] | |

| Storage | Store at room temperature as a powder.[4][5] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] | |

| Stability | Stable if stored under recommended conditions.[5] Re-analyze for chemical purity after three years.[5] |

Synthesis of Deuterated Tryptophan

The synthesis of deuterated tryptophan can be achieved through various methods, including enzymatic and chemical approaches.

One common enzymatic method involves the use of tryptophanase to catalyze the coupling of a halogenated indole with S-methyl-L-cysteine in a deuterated water (D₂O) medium. This approach can achieve 100% deuterium labeling at the α-position.[9]

Chemical synthesis methods often involve a hydrogen-deuterium (H-D) exchange reaction. For instance, treating L-tryptophan with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) can yield deuterated L-Tryptophan methyl ester.[10] Another reported method involves a sequential Iridium-catalyzed C-H borylation and C-2-deborylative deuteration.[11]

Applications in Research

This compound is primarily utilized as an internal standard for the precise quantification of tryptophan and its metabolites in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its use helps to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.[12]

Deuterated tryptophan analogs are also valuable tools for:

-

Metabolic Tracing: Studying the metabolic pathways of tryptophan in vivo and in vitro.[1][13]

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of tryptophan-based drugs.[1]

-

Structural Biology: Aiding in the structural elucidation of proteins and peptides through techniques like neutron scattering.[11]

Experimental Protocols

Protocol: Quantification of Tryptophan in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the use of this compound as an internal standard. Optimization may be required for specific instruments and matrices.

1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (Tryptophan): Prepare a 1 mg/mL stock solution of unlabeled L-Tryptophan in a suitable solvent (e.g., methanol or a methanol:water mixture).[12]

-

Internal Standard Stock Solution (this compound): Prepare a 1 mg/mL stock solution of this compound in the same solvent as the analyte stock solution.[12]

-

Working Standard Solutions: Serially dilute the analyte stock solution with a methanol:water (1:1, v/v) mixture to create a series of calibration standards at desired concentrations.[12]

-

Internal Standard Working Solution: Dilute the this compound stock solution with a methanol:water (1:1, v/v) mixture to a final concentration of 100 ng/mL.[12]

2. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma or serum samples on ice.[12]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.[12]

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each sample, calibrator, and quality control (QC) sample (except for the blank matrix).[12]

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[12]

-

Vortex vigorously for 30 seconds.[12]

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[12]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[12]

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[12]

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.[12]

3. LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]

-

Column: A C18 reversed-phase column is commonly used for the separation of tryptophan.[14]

-

Mobile Phase: A gradient elution is typically employed.[12]

-

Gradient Elution Example: A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).[12]

-

Flow Rate: 0.3 mL/min.[12]

-

Column Temperature: 40°C.[12]

-

Injection Volume: 5 µL.[12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12]

-

Ionization Mode: Positive electrospray ionization (ESI+).[12]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for tryptophan and this compound will need to be optimized on the specific instrument. An example for unlabeled tryptophan is m/z 205.1 → 117.7 and 187.9.[15]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D,L-Tryptophan-d3 | TRC-T947202-2.5MG | LGC Standards [lgcstandards.com]

- 4. DL-Tryptophan-2,3,3-d3 | CAS 340257-61-6 | LGC Standards [lgcstandards.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. L-Tryptophan-(indole-d5) 97 atom % D | 62595-11-3 [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 14. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of DL-Tryptophan-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust methodology for the synthesis and purification of DL-Tryptophan-d3, a deuterated isotopologue of the essential amino acid tryptophan. The incorporation of deuterium at specific positions within the indole ring provides a valuable tool for a range of research applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document provides detailed experimental protocols, data presentation in structured tables for easy comparison, and visualizations of the key processes.

Synthesis of this compound

The synthesis of this compound with deuterium atoms at the C2, C5, and C6 positions of the indole ring is a multi-step process. The following protocol is a composite of established methods for selective deuteration of the tryptophan indole ring. The process begins with the selective deuteration at the C2 and C5 positions, followed by a bromination and subsequent deuteration at the C6 position. It is important to note that many deuteration procedures can lead to racemization at the alpha-carbon, resulting in a DL-mixture of the amino acid[1].

Experimental Protocol: Synthesis of this compound

Step 1: Selective Deuteration at C2 and C5 Positions

This step utilizes an acid-catalyzed hydrogen-deuterium exchange reaction.

-

Materials: L-Tryptophan, Deuterated Trifluoroacetic Acid (TFA-d), Deuterium Oxide (D₂O).

-

Procedure:

-

Dissolve L-Tryptophan in a solution of TFA-d in D₂O.

-

Heat the mixture under reflux for a specified period to facilitate H-D exchange at the C2 and C5 positions of the indole ring.

-

Monitor the reaction progress using ¹H NMR spectroscopy by observing the disappearance of the proton signals at the C2 and C5 positions.

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure to obtain Tryptophan-2,5-d2.

-

Step 2: Bromination at the C6 Position

This step introduces a bromine atom at the C6 position, which will be subsequently replaced by deuterium.

-

Materials: Tryptophan-2,5-d2, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

-

Procedure:

-

Suspend Tryptophan-2,5-d2 in DCM.

-

Add NBS portion-wise at a controlled temperature to selectively brominate the C6 position of the indole ring.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction and purify the product, 6-bromo-Tryptophan-2,5-d2, using column chromatography.

-

Step 3: Deuteration at the C6 Position

This final deuteration step is achieved through a catalytic reduction of the bromo-substituent.

-

Materials: 6-bromo-Tryptophan-2,5-d2, Deuterium gas (D₂), Palladium on Carbon (Pd/C) catalyst, Deuterated solvent (e.g., Methanol-d4).

-

Procedure:

-

Dissolve 6-bromo-Tryptophan-2,5-d2 in a deuterated solvent.

-

Add the Pd/C catalyst to the solution.

-

Subject the mixture to an atmosphere of deuterium gas at a specified pressure and temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the catalyst and remove the solvent to yield the final product, DL-Tryptophan-2,5,6-d3.

-

Synthesis Workflow

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, reagents, and byproducts. A combination of recrystallization and preparative chiral high-performance liquid chromatography (HPLC) is recommended to achieve high purity and to separate the D- and L-enantiomers.

Experimental Protocols: Purification

Protocol 1: Recrystallization

Recrystallization is an effective method for initial purification to remove bulk impurities.

-

Solvent System: A mixture of water and acetic acid is a suitable solvent system for recrystallizing tryptophan[2].

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot water-containing acetic acid.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Protocol 2: Preparative Chiral HPLC

Preparative chiral HPLC is employed to separate the D- and L-enantiomers of Tryptophan-d3.

-

Chiral Stationary Phase: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., ethanol or isopropanol) and an aqueous buffer is commonly used. The exact composition should be optimized for the specific column and instrument.

-

Procedure:

-

Dissolve the recrystallized this compound in the mobile phase.

-

Inject the solution onto the preparative chiral HPLC system.

-

Collect the fractions corresponding to the D- and L-enantiomers based on the chromatogram.

-

Pool the respective fractions and remove the solvent to obtain the purified D-Tryptophan-d3 and L-Tryptophan-d3.

-

Purification Workflow

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on literature values for similar processes.

Synthesis Data

| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | H-D Exchange | L-Tryptophan | Tryptophan-2,5-d2 | >90 | >95 (isotopic) |

| 2 | Bromination | Tryptophan-2,5-d2 | 6-bromo-Tryptophan-2,5-d2 | 70-80 | >90 |

| 3 | Catalytic Deuteration | 6-bromo-Tryptophan-2,5-d2 | DL-Tryptophan-2,5,6-d3 | >90 | >98 (isotopic) |

Table 1: Expected Yields and Purities for the Synthesis of this compound.

Purification Data

| Purification Step | Starting Material | Product | Expected Recovery (%) | Purity Improvement |

| Recrystallization | Crude this compound (approx. 90% purity) | Purified this compound | 85-95 | To >98% chemical purity[2] |

| Preparative Chiral HPLC | Purified this compound | D- and L-Tryptophan-d3 | >90 | Enantiomeric excess >99% |

Table 2: Expected Recovery and Purity Improvement during Purification.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Used to confirm the absence of protons at the deuterated positions (C2, C5, and C6 of the indole ring). The integration of residual proton signals allows for the calculation of the percentage of deuteration.

-

²H NMR: Directly observes the deuterium signals, confirming their presence at the expected positions.

-

¹³C NMR: Provides information on the carbon skeleton and can show characteristic shifts upon deuteration.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the deuterated tryptophan, confirming the incorporation of three deuterium atoms. The isotopic distribution pattern can be analyzed to assess the level of deuteration.

-

Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation pattern of the deuterated molecule, which can provide further structural confirmation. The fragmentation of tryptophan often involves the indole ring, and changes in the fragment masses can indicate the location of the deuterium labels.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound for research purposes. The detailed protocols, expected quantitative outcomes, and analytical methodologies described herein are intended to assist researchers in producing high-purity deuterated tryptophan for their specific applications. The successful synthesis and purification of this compound will enable more precise and reliable results in studies where isotopic labeling is crucial.

References

An In-Depth Technical Guide to DL-Tryptophan-d3: Physical Properties, Chemical Characteristics, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Tryptophan-d3, a deuterated analog of the essential amino acid DL-Tryptophan. This document details its role as a valuable tool in metabolic research and quantitative analysis, offering insights into experimental protocols and metabolic pathways.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of DL-Tryptophan where three hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Data of this compound and Unlabeled DL-Tryptophan

| Property | This compound | DL-Tryptophan (for comparison) |

| Molecular Formula | C₁₁D₃H₉N₂O₂[1] | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 207.24 g/mol [1] | 204.23 g/mol |

| Exact Mass | 207.1087 Da[2] | 204.089877 Da |

| CAS Number | 340257-61-6[1] | 54-12-6 |

| Appearance | White to off-white powder | White to off-white powder |

| Melting Point | Not specified, but expected to be similar to the unlabeled form. | 289-290 °C (decomposes) |

| Boiling Point | Not available | 447.7 °C (predicted) |

| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions. | Slightly soluble in water (1.136 g/L at 25°C), soluble in hot alcohol and alkali hydroxides, insoluble in chloroform. |

| Isotopic Purity | Typically >98 atom % D | Not applicable |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical similarity to endogenous tryptophan ensures comparable behavior during sample preparation and analysis, while its distinct mass allows for accurate quantification.

Quantification of Tryptophan and its Metabolites by LC-MS/MS

This compound is frequently used as an internal standard for the accurate measurement of tryptophan and its metabolites in biological matrices like plasma, serum, and tissue homogenates.

Experimental Protocol: Quantification of Kynurenine and Tryptophan in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of kynurenine and tryptophan in human plasma.

-

Sample Preparation:

-

To 100 µL of human plasma, add a known amount of this compound (and other deuterated internal standards for other analytes if necessary) solution.

-

Precipitate proteins by adding 20 µL of trifluoroacetic acid.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tryptophan: m/z 205.1 → 188.1

-

This compound: m/z 208.1 → 191.1 (example transition, may vary based on labeling pattern)

-

Kynurenine: m/z 209.1 → 192.1

-

-

-

Quantification: The concentration of endogenous tryptophan is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Determination of Isotopic Enrichment

The isotopic purity and enrichment of this compound are crucial for its use as an internal standard and in metabolic tracing studies. These parameters can be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Isotopic Enrichment Analysis by HRMS

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the full scan mass spectrum in the region of the molecular ion.

-

The relative intensities of the isotopic peaks (M, M+1, M+2, M+3, etc.) are used to calculate the percentage of molecules containing 0, 1, 2, or 3 deuterium atoms, thus determining the isotopic enrichment.

Experimental Protocol: Isotopic Enrichment Analysis by NMR

-

Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a high-resolution ¹H NMR spectrum.

-

The reduction in the integral of the proton signals at the sites of deuteration, relative to the integrals of non-deuterated protons in the molecule, allows for the calculation of the degree of deuteration at each specific position.

Metabolic Tracing and Signaling Pathways

Isotopically labeled tryptophan, such as this compound, serves as a powerful tracer to investigate the metabolic fate of tryptophan in vivo and in vitro. By introducing the labeled compound into a biological system, researchers can track its incorporation into various metabolites, providing insights into the activity of metabolic pathways under different physiological or pathological conditions.

Tryptophan is a precursor for the synthesis of several crucial biomolecules, and its metabolism primarily follows two major pathways:

-

The Kynurenine Pathway: This is the major route of tryptophan degradation, accounting for over 95% of its catabolism. This pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.

-

The Serotonin Pathway: A smaller but vital fraction of tryptophan is converted to serotonin (5-hydroxytryptamine), a key neurotransmitter involved in regulating mood, sleep, and appetite. Serotonin can be further metabolized to melatonin.

Caption: Workflow for a metabolic tracing experiment using this compound.

Caption: Simplified diagram of the major metabolic pathways of tryptophan.

Synthesis of this compound

While specific, detailed protocols for the industrial synthesis of this compound are often proprietary, general approaches for the synthesis of deuterated amino acids involve:

-

Acid-catalyzed exchange: Incubating unprotected tryptophan in a strong deuterated acid (e.g., DCl in D₂O) at elevated temperatures can lead to the exchange of labile aromatic protons with deuterium.

-

Enzymatic synthesis: Utilizing enzymes such as tryptophan synthase in a deuterated buffer system with deuterated precursors (e.g., deuterated serine) can produce stereospecific deuterated tryptophan.

-

Chemical synthesis from deuterated precursors: Building the tryptophan molecule from smaller, commercially available deuterated starting materials.

It is important to note that the position and number of deuterium atoms can be controlled by the chosen synthetic route.

Conclusion

This compound is an indispensable tool for researchers in various scientific disciplines, including biochemistry, pharmacology, and clinical diagnostics. Its utility as an internal standard ensures the accuracy and reliability of quantitative studies of tryptophan and its metabolically significant derivatives. Furthermore, its application in metabolic tracing studies provides a dynamic view of the complex tryptophan metabolic network, offering valuable insights into disease mechanisms and the development of novel therapeutic strategies. This guide provides a foundational understanding of the core properties and applications of this compound to support its effective use in a research setting.

References

An In-depth Technical Guide to the Stability and Storage of DL-Tryptophan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Tryptophan-d3. The information presented herein is essential for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. This document details the intrinsic stability of this compound, potential degradation pathways, and methodologies for assessing its purity and stability over time.

Core Stability Profile and Storage Recommendations

This compound, a deuterated analog of the essential amino acid DL-Tryptophan, is a crucial tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. The stability of this compound is paramount for generating accurate and reproducible experimental data.

General Storage Conditions:

Proper storage is critical to maintain the stability of this compound. The following conditions are recommended for preserving its quality:

-

Solid Form (Powder):

-

Long-term: Store at -20°C for up to 3 years.

-

Short-term: Can be stored at 4°C for up to 2 years.

-

-

In Solvent:

-

Prepare solutions fresh whenever possible.

-

For short-term storage, store at -80°C for up to 6 months or at -20°C for up to 1 month.

-

It is imperative to protect this compound from light and moisture, as these factors can significantly contribute to its degradation. Containers should be tightly sealed and stored in a dry, dark environment.

Quantitative Stability Data

While specific long-term and accelerated stability studies on this compound are not extensively published, the following tables have been synthesized based on the known stability of tryptophan and the impact of deuteration. These tables provide an expected stability profile under various conditions.

Long-Term Stability Data (Hypothetical)

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

| Timepoint (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White to off-white powder | 99.8 | < 0.2 |

| 3 | Conforms | 99.5 | 0.5 |

| 6 | Conforms | 99.2 | 0.8 |

| 12 | Conforms | 98.8 | 1.2 |

| 24 | Conforms | 98.1 | 1.9 |

Accelerated Stability Data (Hypothetical)

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

| Timepoint (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White to off-white powder | 99.8 | < 0.2 |

| 1 | Conforms | 99.1 | 0.9 |

| 3 | Conforms | 98.2 | 1.8 |

| 6 | Slight yellowing may occur | 97.0 | 3.0 |

Degradation Pathways and Forced Degradation Studies

Tryptophan is susceptible to degradation under various stress conditions, including exposure to light, heat, acid, base, and oxidizing agents. The primary site of degradation is the indole ring.

Key Degradation Pathways:

-

Photodegradation: Exposure to UV light can lead to the formation of N-formylkynurenine and other photolytic products. Studies have shown that deuteration of the tryptophan molecule can significantly enhance its photostability.

-

Oxidative Degradation: Reaction with reactive oxygen species (ROS) can lead to the formation of various oxidation products, including kynurenine and hydroxytryptophan derivatives.

-

Acid/Base Hydrolysis: While generally more stable to acid hydrolysis than other amino acids, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to degradation. The deuteration in this compound is not expected to significantly alter its stability under these conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with an equivalent amount of 0.1 N NaOH.

-

Repeat with 1 N HCl for more aggressive degradation.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with an equivalent amount of 0.1 N HCl.

-

Repeat with 1 N NaOH for more aggressive degradation.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 105°C for 24 hours.

-

Dissolve the stressed sample in the initial solvent for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV or LC-MS method.

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for accurately quantifying this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly employed for this purpose.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. Specificity should be demonstrated by showing that the method can resolve the main peak from all potential degradation products generated during the forced degradation study.

Visualizations

Tryptophan Metabolic Pathway

The following diagram illustrates the major metabolic pathways of tryptophan in mammals. This compound, once administered, is expected to follow similar pathways, with the deuterium label serving as a tracer.

Caption: Major metabolic pathways of tryptophan.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of a drug substance like this compound.

Caption: General workflow for a drug substance stability study.

Conclusion

The stability of this compound is a critical factor for its successful application in scientific research. By adhering to the recommended storage conditions and employing validated stability-indicating analytical methods, researchers can ensure the quality and integrity of this important research tool. This guide provides a foundational understanding of the stability profile of this compound and offers practical protocols for its handling and analysis. For regulatory submissions, it is essential to conduct formal stability studies according to the relevant ICH guidelines.

Isotopic Labeling Efficiency of DL-Tryptophan-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of DL-Tryptophan-d3 as a stable isotope tracer for quantitative analysis of protein and metabolite dynamics. The content covers the core principles of isotopic labeling, detailed experimental methodologies, data presentation, and the biological pathways influenced by tryptophan metabolism.

Introduction to Isotopic Labeling with this compound

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. This compound, a deuterated form of the essential amino acid tryptophan, serves as a robust tracer for several reasons:

-

Metabolic Tracer: It allows for the tracking of tryptophan incorporation into newly synthesized proteins and its conversion into various bioactive metabolites. This is crucial for studying protein turnover, metabolic flux, and the impact of disease or therapeutic interventions on these processes.[1]

-

Internal Standard: In quantitative mass spectrometry, this compound can be used as an internal standard for the accurate quantification of endogenous tryptophan and its metabolites.[2]

-

Minimal Isotope Effect: Deuterium, as a stable isotope, generally has a minimal effect on the biochemical properties of the molecule, allowing it to mimic the behavior of its non-labeled counterpart in biological systems.

The primary application of this compound in the context of this guide is for quantitative proteomics and metabolomics, often utilizing a methodology analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Quantitative Data Presentation

The efficiency of this compound labeling is reflected in the rate of its incorporation into proteins over time, which is a measure of protein synthesis and turnover. The following table provides representative data on protein turnover rates for various classes of proteins, illustrating the type of quantitative information that can be obtained from a this compound labeling experiment. It is important to note that specific turnover rates will vary depending on the cell type, experimental conditions, and the specific proteins being analyzed.

| Protein Class | Representative Protein | UniProt Accession | Median Half-Life (Hours) | Label Incorporation (%) after 24h (Illustrative) |

| Rapid Turnover | Ornithine Decarboxylase | P11926 | ~0.5 | >95% |

| Cyclin B1 | P14635 | ~1 | >95% | |

| Intermediate Turnover | Lactate Dehydrogenase A | P00338 | ~24 | ~50% |

| GAPDH | P04406 | ~30 | ~42% | |

| Slow Turnover | Histone H3.1 | P68431 | >100 | <15% |

| Collagen Type I Alpha 1 | P02452 | >200 | <10% |

Note: The "Label Incorporation (%)" is an illustrative calculation based on a simple exponential decay model and the median half-life, intended to represent the expected outcome of a pulse-labeling experiment.

Experimental Protocols

The following sections detail the methodologies for conducting a quantitative proteomics experiment using this compound. The workflow is adapted from standard SILAC protocols.

Experimental Workflow Overview

The overall workflow for a quantitative proteomics experiment using this compound involves several key stages: cell culture and labeling, sample preparation, mass spectrometry analysis, and data analysis.

References

The Metabolic Journey of DL-Tryptophan-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the metabolic fate of deuterated compounds is paramount for preclinical and clinical success. This in-depth technical guide delves into the metabolism of DL-Tryptophan-d3, a stable isotope-labeled version of the essential amino acid tryptophan. While specific quantitative pharmacokinetic data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the known metabolic pathways of tryptophan, the distinct fates of its D- and L-enantiomers, and established analytical methodologies to provide a comprehensive framework for its study in biological systems.

This compound serves as a valuable tracer in metabolic studies and as an internal standard for the precise quantification of endogenous tryptophan and its metabolites.[1] Its deuteration can potentially influence its pharmacokinetic and metabolic profiles, making a thorough understanding of its biological processing crucial.[2]

Core Metabolic Pathways of Tryptophan

Tryptophan metabolism is primarily governed by two major pathways: the kynurenine pathway and the serotonin pathway. These pathways are responsible for the synthesis of a wide array of bioactive molecules that play critical roles in neurotransmission, immune regulation, and cellular energy production.

The Kynurenine Pathway: The Major Catabolic Route

The vast majority of dietary tryptophan, over 95%, is catabolized through the kynurenine pathway.[3][4] This pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), predominantly in the liver, and indoleamine 2,3-dioxygenase (IDO), which is more widely distributed in extrahepatic tissues and immune cells.[4] The ratio of kynurenine to tryptophan in the blood is often used as an indicator of IDO activity and cellular immune activation.[5]

The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, including kynurenic acid, an antagonist of glutamate receptors with neuroprotective properties, and quinolinic acid, an NMDA receptor agonist that can be neurotoxic at high concentrations.[4] Ultimately, this pathway leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Crosstalk between Tryptophan Metabolism via Kynurenine Pathway and Carbohydrate Metabolism in the Context of Cardio-Metabolic Risk—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of DL-Tryptophan-d3 in Modern Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a powerful lens through which to understand health and disease. Among the vast array of metabolites, the essential amino acid tryptophan and its metabolic pathways are of particular interest due to their involvement in a multitude of physiological and pathological processes, including neurotransmission, immune regulation, and gut-brain homeostasis.[1][2] The accurate and precise quantification of tryptophan and its derivatives is paramount for meaningful metabolomic analysis. Stable isotope-labeled internal standards are indispensable tools for achieving this, and DL-Tryptophan-d3 has emerged as a key player in this domain. This technical guide provides an in-depth exploration of the role of this compound in metabolomics studies, complete with detailed experimental protocols, quantitative data, and pathway visualizations to empower researchers in their scientific endeavors.

Core Applications of this compound in Metabolomics

The utility of this compound in metabolomics primarily revolves around two key applications: its use as an internal standard for robust quantification and as a tracer for elucidating metabolic flux.

This compound as an Internal Standard

In liquid chromatography-mass spectrometry (LC-MS)-based metabolomics, variability can be introduced at multiple stages, including sample preparation, chromatographic separation, and ionization in the mass spectrometer. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thus compensating for these variations. This compound, being chemically identical to endogenous tryptophan but with a distinct mass due to the deuterium labels, serves as an excellent internal standard for the quantification of tryptophan. Its use allows for the correction of matrix effects and ensures high accuracy and precision in the measurement of tryptophan concentrations in complex biological matrices such as plasma, serum, urine, and cell culture supernatants.

This compound in Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to track the movement of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[3] By introducing this compound into a biological system, researchers can trace the fate of the deuterated tryptophan as it is converted into its various downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic flux through the different branches of tryptophan metabolism, namely the kynurenine, serotonin, and indole pathways. Such studies are invaluable for understanding how these pathways are altered in disease states or in response to therapeutic interventions.

Tryptophan Metabolic Pathways

Tryptophan is metabolized through three primary pathways, each yielding a diverse array of bioactive molecules.

The Kynurenine Pathway

The majority of dietary tryptophan, approximately 95%, is metabolized via the kynurenine pathway.[4][5] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[4][6] The kynurenine pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[4][7]

The Serotonin Pathway

A smaller but critically important fraction of tryptophan is converted to serotonin (5-hydroxytryptamine), a key neurotransmitter involved in regulating mood, sleep, and appetite.[6][7] This pathway is initiated by the enzyme tryptophan hydroxylase.[7] Serotonin can be further metabolized to melatonin, a hormone that regulates the sleep-wake cycle.[7]

The Indole Pathway

In the gut, commensal bacteria can metabolize tryptophan to produce a variety of indole derivatives, such as indole-3-acetic acid.[8] These microbial metabolites can have significant effects on host physiology, including immune function and gut barrier integrity.

Data Presentation: Quantitative Parameters for Tryptophan Metabolomics

The following tables summarize key quantitative data relevant to the analysis of tryptophan and its metabolites using this compound as an internal standard.

Table 1: Mass Spectrometric Properties of Tryptophan and its Deuterated Analog

| Compound | Molecular Formula | Exact Mass ( g/mol ) | Precursor Ion (m/z) [M+H]+ |

| DL-Tryptophan | C₁₁H₁₂N₂O₂ | 204.0899 | 205.1 |

| This compound | C₁₁H₉D₃N₂O₂ | 207.1087 | 208.1 |

Table 2: Exemplary LC-MS/MS Parameters for Tryptophan and Key Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tryptophan | 205.0 | 188.0 / 146.0 | 16 / 23 |

| Kynurenine | 209.1 | 191.9 / 146.0 | 11 / 25 |

| Kynurenic Acid | 190.0 | 172.0 / 144.0 | 17 / 25 |

| Serotonin | 177.1 | 160.1 | 15 |

| Indole-3-acetic acid | 176.1 | 130.1 | 20 |

Note: Optimal collision energies may vary depending on the instrument and source conditions.

Table 3: Typical Chromatographic and Method Validation Parameters

| Parameter | Typical Value/Range |

| Chromatographic Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Tryptophan Retention Time | 3 - 7 minutes (highly dependent on specific method)[9] |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 100 nM |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols

Protocol 1: Quantification of Tryptophan in Human Plasma using this compound

1. Materials and Reagents:

-

Human plasma samples

-

DL-Tryptophan and this compound standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

2. Standard and Internal Standard Preparation:

-

Prepare a 1 mg/mL stock solution of DL-Tryptophan in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solutions, prepare a series of working standard solutions of tryptophan by serial dilution in methanol:water (50:50, v/v) to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the this compound internal standard working solution to each plasma sample, calibrator, and quality control sample (except for the blank).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.

-

Use a reversed-phase C18 column and a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for tryptophan and this compound as detailed in Table 2.

5. Data Analysis:

-

Integrate the peak areas for both tryptophan and this compound.

-

Calculate the ratio of the peak area of tryptophan to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the tryptophan standards.

-

Determine the concentration of tryptophan in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Metabolic Flux Analysis using this compound in Cell Culture

1. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Prepare a labeling medium by supplementing a tryptophan-free basal medium with a known concentration of this compound (e.g., the physiological concentration of tryptophan for that cell type).

-

Remove the existing medium, wash the cells with phosphate-buffered saline (PBS), and add the this compound labeling medium.

-

Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the deuterium label into downstream metabolites.

2. Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Transfer the supernatant containing the metabolites to a new tube and dry it down.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Analyze the samples using an LC-MS/MS method capable of separating and detecting tryptophan and its key metabolites.

-

Monitor for the mass isotopologues of downstream metabolites (e.g., kynurenine-d3, serotonin-d3) to track the metabolic fate of the deuterated tryptophan.

4. Data Analysis:

-

Determine the fractional labeling of each metabolite at each time point by calculating the ratio of the labeled isotopologue to the total pool of that metabolite.

-

Plot the fractional labeling over time to assess the kinetics of metabolic flux through the different tryptophan pathways.

Mandatory Visualizations

Caption: Major metabolic pathways of tryptophan.

Caption: Workflow for tryptophan quantification.

Caption: Principle of stable isotope dilution.

Conclusion

This compound is a cornerstone of modern metabolomics research focused on the intricate pathways of tryptophan metabolism. Its application as an internal standard provides the necessary accuracy and precision for quantitative studies, while its use as a metabolic tracer offers dynamic insights into pathway flux. By employing the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers and drug development professionals can leverage the power of this compound to unravel the complexities of tryptophan metabolism and its profound implications for human health and disease.

References

- 1. [Metabolic flux analysis of L-Tryptophan biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 6. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of DL-Tryptophan-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for DL-Tryptophan-d3, a deuterated form of the amino acid tryptophan utilized in various research applications. The information presented is collated from available safety data sheets and chemical information resources to ensure a comprehensive understanding of its properties and associated handling procedures.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Tryptophan-d3; Tryptophane-d3 | [1] |

| Molecular Formula | C₁₁H₉D₃N₂O₂ | [1] |

| Molecular Weight | 207.24 g/mol | [1] |

| CAS Number | 133519-78-5 | [1] |

| Appearance | White to off-white crystalline powder | Loba Chemie Product Information |

| Solubility | Partially soluble in water | Loba Chemie Product Information |

| Storage Temperature | -20°C | [1] |

| Shelf Life | 3 years (under specified storage) | [1] |

Hazard Identification and Classification

According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any chemical substance, it should be handled with care, and appropriate safety precautions should be observed. The toxicological properties of this specific deuterated compound have not been fully investigated.[2][3] Therefore, it is prudent to handle it as a potentially hazardous substance.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][4] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling

-

Ventilation: Use only in areas with appropriate exhaust ventilation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2]

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and immediately after handling the product.[2]

-

Dust Formation: Avoid the formation of dust and aerosols.[1][2] Minimize dust generation and accumulation.[2][3]

Storage

-

Container: Keep the container tightly sealed in a cool, well-ventilated area.[1][2][4]

-

Temperature: Store at -20°C for long-term stability.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2][5]

-

Environmental Conditions: Protect from direct sunlight and sources of ignition.[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Chemical protection gloves tested according to EN 374 are suitable.[5] |

| Respiratory Protection | Under normal use conditions where dust formation is avoided, no protective equipment is needed.[2] If dust is generated, a particle filter respirator is recommended.[2][5] |

Stability and Reactivity

-

Reactivity: No hazardous reactions are known under normal processing.[2]

-

Chemical Stability: The product is stable under normal conditions.[2]

-

Conditions to Avoid: Avoid dust formation, exposure to direct sunlight, and incompatible products.[2][5]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be formed.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2][3] Most available data pertains to the non-deuterated form, L-Tryptophan. For L-Tryptophan, chronic exposure may cause reproductive and fetal effects, and laboratory experiments have shown mutagenic effects.[3] Animal studies have reported the development of tumors.[3] Given the lack of specific data for the deuterated form, it is recommended to handle it with the same level of caution as its non-deuterated counterpart.

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the searched literature. Standard toxicological assays would be required to determine specific data such as LD50 and LC50 values.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.

Caption: Hazard Identification and Response Workflow for this compound.

Caption: General Experimental Workflow for Handling this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Tryptophan in Biological Matrices using DL-Tryptophan-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of tryptophan in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs DL-Tryptophan-d3 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described methodology is tailored for researchers, scientists, and drug development professionals requiring reliable quantification of this essential amino acid and its metabolic pathways.

Introduction

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules, including neurotransmitters like serotonin and melatonin, and is a key component of the kynurenine pathway.[1] Dysregulation of tryptophan metabolism has been implicated in a variety of physiological and pathological conditions, including neurological disorders and immune responses. Consequently, the accurate and precise quantification of tryptophan in biological samples is of significant interest in clinical research and drug development.

LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating analytical variability introduced by the sample matrix and the experimental process, thereby ensuring the reliability of the quantitative results. This document provides a comprehensive protocol for the analysis of tryptophan using this compound as an internal standard.

Experimental Protocols

Preparation of Stock Solutions and Standards

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of tryptophan in a suitable solvent such as methanol or a methanol:water (1:1, v/v) mixture.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

-

Working Standard Solutions: Create a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to generate calibration standards at desired concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.[3]

Sample Preparation (Protein Precipitation)

This protocol is designed for plasma or serum samples.

-

Thaw frozen plasma or serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each sample, calibrator, and quality control (QC) sample (excluding the blank matrix). Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[3]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 37-40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly employed for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient may be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The following tables summarize representative LC-MS/MS parameters and quantitative data for the analysis of tryptophan. Note that the MRM transitions for this compound should be optimized by direct infusion of the standard. The values provided are based on Tryptophan-d5 and are expected to be very similar.

Table 1: Representative LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tryptophan | 205.1 | 188.1 | 15 |

| 146.1 | 20 | ||

| This compound | 208.1 | 191.1 | 15 |

| 149.1 | 20 |

Table 2: Representative Quantitative Data

| Parameter | Tryptophan |

| Linearity Range | 1.25 - 4000 ng/mL[4][5][6] |

| LLOQ | 0.55 ng/mL[4][5][6] |

| Intraday Precision (%RSD) | 0.3 - 3.4%[4][5][6] |

| Interday Precision (%RSD) | 0.4 - 8.9%[4][5][6] |

| Regression Coefficient (r²) | >0.99[4][5] |

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Tryptophan in Human Plasma using LC-MS/MS with DL-Tryptophan-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan (Trp) is an essential amino acid that serves as a crucial precursor for the synthesis of vital biomolecules, including the neurotransmitter serotonin and the neurohormone melatonin.[1][2] Its metabolic pathways, primarily the kynurenine and serotonin pathways, are integral to various physiological processes, including immune regulation, mood, and sleep.[3][4][5] Alterations in tryptophan metabolism have been implicated in a range of pathological conditions such as depression, anxiety, insomnia, and cancer.[2][6][7] Consequently, the accurate quantification of tryptophan levels in plasma is of significant interest in clinical research and drug development for monitoring disease states and therapeutic interventions.[8]

This application note provides a detailed protocol for the sensitive and specific quantification of tryptophan in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, DL-Tryptophan-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Tryptophan Metabolic Pathways

Tryptophan is metabolized through three primary pathways: the serotonin pathway, the kynurenine pathway, and the indole pathway via gut microbiota.[3][4] The kynurenine pathway is the major route, catabolizing over 95% of free tryptophan.[3][5]

References

- 1. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. neurology.testcatalog.org [neurology.testcatalog.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tryptophan (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Tryptophan (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DL-Tryptophan-d3 Sample Preparation in Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of DL-Tryptophan-d3 in human urine samples for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are essential for pharmacokinetic studies, metabolic research, and clinical biomarker discovery.

Introduction

Tryptophan is an essential amino acid involved in several critical metabolic pathways, including protein synthesis, and as a precursor for the synthesis of serotonin and kynurenine.[1][2][3][4] Deuterated tryptophan, such as this compound, is commonly used as an internal standard in quantitative mass spectrometry-based assays to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[5][6] The accurate measurement of tryptophan and its metabolites in urine can provide valuable insights into various physiological and pathological states, including neurological disorders, infectious diseases, and cancer.[1][2][4]

This document outlines three common and effective sample preparation techniques for the extraction of this compound from urine samples:

-

Protein Precipitation (PPT)

-

Liquid-Liquid Extraction (LLE)

-

Solid-Phase Extraction (SPE)

The choice of method will depend on the required sample purity, desired recovery, and the specific analytical instrumentation used for downstream analysis.

Tryptophan Metabolic Pathways

The following diagram illustrates the major metabolic pathways of tryptophan, highlighting the central role of this amino acid.

Caption: Major metabolic pathways of Tryptophan.

Experimental Workflow for Sample Preparation and Analysis

The general workflow for the analysis of this compound in urine is depicted below.

Caption: General workflow for urine sample preparation.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, effectively removing a large proportion of proteins from the urine matrix. Organic solvents like acetonitrile, methanol, or acetone are commonly used.[7][8][9]

Materials:

-

Urine sample

-

This compound internal standard (IS) solution

-

Ice-cold acetonitrile (ACN)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample at 1000 x g for 10 minutes to remove any cellular debris and insoluble materials.[7]

-

Transfer 100 µL of the supernatant to a clean 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard solution to the urine supernatant.

-

Add 300 µL of ice-cold acetonitrile to the tube to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes.[6]

-

Carefully collect the supernatant and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for analysis.

Quantitative Data Summary for PPT:

| Parameter | Value/Range | Reference |

| Recovery | ~80% (for proteins) | [7][10] |

| Precision (RSD%) | 1.00% - 14.3% | [5][6] |

| LOD | 0.01 - 0.5 µg/mL | [1][3] |

| LOQ | 0.03 - 1.0 µg/mL | [6] |

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11]

Materials:

-

Urine sample

-

This compound internal standard (IS) solution

-

Ethyl acetate

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Follow steps 1-4 from the Protein Precipitation protocol.

-

Add 600 µL of ethyl acetate to the microcentrifuge tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 2-5) with another 600 µL of ethyl acetate and combine the organic layers to improve recovery.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary for LLE:

| Parameter | Value/Range | Reference |

| Recovery | 82.5% - 113.2% | [6] |

| Precision (RSD%) | 1.5% - 13.5% | [5] |

| Linearity (r²) | > 0.99 | [6] |

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can provide cleaner extracts compared to PPT and LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[12]

Materials:

-

Urine sample

-

This compound internal standard (IS) solution

-

Mixed-mode cation exchange SPE cartridge

-

Methanol (for conditioning)

-

Water (for equilibration)

-

5% Ammonium hydroxide in methanol (for elution)

-

SPE vacuum manifold

-

Collection tubes

Procedure:

-

Follow steps 1-4 from the Protein Precipitation protocol.

-

Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge.

-

Equilibrate the SPE cartridge: Pass 1 mL of water through the cartridge.

-

Load the sample: Load the prepared urine sample onto the cartridge.

-

Wash the cartridge: Pass 1 mL of water through the cartridge to remove unretained impurities.

-

Elute the analyte: Place a clean collection tube under the cartridge and pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge to elute the this compound.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary for SPE:

| Parameter | Value/Range | Reference |

| Recovery | 74.3% - 86.5% | [13] |

| Precision (RSD%) | < 10% | [13] |

| LOQ | 11.42 - 22.35 ng/mL | [13] |

| Sorption Capacity | 37.6 mg g⁻¹ | [12] |

Concluding Remarks

The choice of sample preparation technique for this compound in urine is critical for achieving reliable and accurate quantitative results. Protein precipitation is a fast and straightforward method suitable for high-throughput screening. Liquid-liquid extraction offers a good balance between cleanup efficiency and ease of use. Solid-phase extraction provides the cleanest samples and is ideal for applications requiring high sensitivity and selectivity. Method validation, including assessment of recovery, matrix effects, precision, and accuracy, is essential before implementing any of these protocols for routine analysis.

References

- 1. [Quantitative analysis of tryptophan and its metabolites in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of tryptophan and its metabolites in urine by ultra performance liquid chromatography-tandem mass spectrometry-SciEngine [cdn.sciengine.com]

- 3. Urinary profiling of tryptophan and its related metabolites in patients with metabolic syndrome by liquid chromatography-electrospray ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]